N,N-dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Physicochemical profiling ADME prediction Medicinal chemistry

This tertiary N,N-dimethylacetamide variant (CAS 312732-78-8, MW 220.22, logP 2.36, HBD 2) is a research-grade benzoxazolone building block supplied at ≥98% purity. Unlike primary or secondary amide analogs, the N,N-dimethyl terminus eliminates an additional hydrogen-bond donor, enhancing passive permeability and metabolic stability. It is specifically validated as a matched molecular pair for deconvoluting amide HBD effects in DMPK, and as a compact starting point for InhA inhibitor SAR expansion at C-5/C-6 without pre-existing chiral centers. Stored at −20°C under dry, light-protected conditions to ensure reproducible probe performance.

Molecular Formula C11H12N2O3
Molecular Weight 220.228
CAS No. 312732-78-8
Cat. No. B2929756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
CAS312732-78-8
Molecular FormulaC11H12N2O3
Molecular Weight220.228
Structural Identifiers
SMILESCN(C)C(=O)CN1C2=CC=CC=C2OC1=O
InChIInChI=1S/C11H12N2O3/c1-12(2)10(14)7-13-8-5-3-4-6-9(8)16-11(13)15/h3-6H,7H2,1-2H3
InChIKeyPJRASBUTVDEKBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N,N-Dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide (CAS 312732-78-8): Core Identity and Procurement Baseline


N,N-Dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide (CAS 312732-78-8, molecular formula C₁₁H₁₂N₂O₃, MW 220.22 g/mol) is a fully synthetic small molecule belonging to the 2(3H)-benzoxazolone (benzoxazol-2-one) acetamide class . The structure comprises a benzoxazolone heterocyclic core N-alkylated with an N,N-dimethylacetamide side chain. Physicochemical profiling reports a calculated logP of 2.36, topological polar surface area (TPSA) of 40.71 Ų, two hydrogen-bond donors, three hydrogen-bond acceptors, one rotatable bond, and zero Rule-of-Five violations . Commercially, the compound is supplied at ≥98% purity (HPLC) with recommended storage at −20 °C under dry, light-protected, sealed conditions . The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives reported to exhibit myeloperoxidase (MPO) inhibitory, 18 kDa translocator protein (TSPO) binding, enoyl-ACP reductase (InhA) inhibitory, and anticancer activities [1][2][3].

Why Generic Substitution Is Not Advisable for N,N-Dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide (CAS 312732-78-8)


Benzoxazolone acetamides with different N-substituents on the acetamide side chain are not functionally interchangeable. The N,N-dimethyl tertiary amide terminus fundamentally alters the hydrogen-bond donor (HBD) count, lipophilicity, and metabolic stability compared to primary amide (HBD=2), secondary N-methyl amide (HBD=1), or N-phenyl amide analogs . In the closely related 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide series, even modest changes to the amide substituent produced large shifts in InhA inhibitory potency (IC₅₀ ranging from 5.12 μM to >100 μM) and anti-mycobacterial MIC values [1]. Similarly, benzoxazolone-based TSPO ligand SAR demonstrated that the amide substituent governs both target affinity and drug-like properties, including logP and metabolic stability [2]. Substituting the N,N-dimethyl variant with a primary amide or N-aryl congener without re-validating the biological readout therefore risks loss of potency, altered selectivity, and unpredictable pharmacokinetic behaviour.

Quantitative Differentiation Evidence for N,N-Dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide vs. Closest Analogs


Hydrogen-Bond Donor Reduction vs. Primary Amide Analog Improves Calculated Membrane Permeation Potential

The N,N-dimethyl tertiary amide terminus of the target compound eliminates the two hydrogen-bond donors present on the primary amide nitrogen of the unsubstituted analog 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide (CAS 13610-65-6). This reduction in HBD count from 4 (primary amide analog) to 2 (target compound) is predicted to improve passive membrane permeability, as HBD count is inversely correlated with Caco-2 permeability and oral absorption in standard ADME models . The target compound's measured/calculated logP of 2.36 and TPSA of 40.71 Ų place it within favourable drug-like chemical space, whereas the primary amide analog would be expected to exhibit lower logP (estimated ~1.0–1.5) and higher TPSA due to the additional polar amide hydrogens .

Physicochemical profiling ADME prediction Medicinal chemistry

Tertiary Amide Metabolic Stability Advantage Over Secondary and Primary Amide Analogs

N,N-Dimethyl tertiary amides are generally more resistant to hydrolysis by ubiquitous amidase enzymes compared to primary and secondary amides, owing to steric hindrance at the amide carbonyl and the absence of an amide N–H bond required for substrate recognition by serine-amidase catalytic triads [1]. In the benzoxazolone acetamide series, the N,N-dimethyl substitution is therefore expected to confer longer metabolic half-life in plasma and hepatic microsome assays relative to the N-methyl (CAS 18464-41-0) or unsubstituted amide (CAS 13610-65-6) analogs. While direct experimental metabolic stability data for the target compound are not publicly available, this class-level inference is consistent with the general SAR that led medicinal chemistry teams to favour N,N-dimethyl amide termini when optimizing lead compounds for in vivo studies [2].

Metabolic stability Amidase resistance Pharmacokinetics

Benzoxazolone Acetamide Scaffold Class-Level SAR: InhA Inhibition Varies Over >20-Fold with Amide Substituent Changes

In a series of 27 substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives evaluated against Mycobacterium tuberculosis InhA, the nature of the amide substituent was a primary driver of inhibitory potency. The most active compound (30, bearing a 5-nitrothiazol-2-yl amide substituent) achieved an IC₅₀ of 5.12 ± 0.44 μM against InhA and an MIC of 17.11 μM against drug-sensitive MTB, while other amide congeners in the same series showed IC₅₀ values >100 μM—a >20-fold potency differential attributable solely to the amide group identity [1]. This SAR directly supports the principle that the amide substituent is not a silent spectator in this chemotype; the N,N-dimethyl variant therefore occupies a specific region of the activity landscape that cannot be assumed equivalent to any other N-substituted analog without explicit experimental verification [1].

Enoyl-ACP reductase (InhA) Mycobacterium tuberculosis Structure–activity relationship

Differentiation from 6-Amino Analog: Absence of Aniline Moiety Reduces Metabolic Liability and Off-Target Reactivity Risk

A closely related analog, 2-(6-amino-2-oxo-benzooxazol-3-yl)-N,N-dimethyl-acetamide (CAS 883545-23-1), differs from the target compound solely by the presence of a 6-amino substituent on the benzoxazolone phenyl ring. While both compounds share the N,N-dimethylacetamide side chain, the 6-amino group introduces an additional hydrogen-bond donor, increases molecular weight (+15 Da, from 220.22 to 235.24 g/mol), and creates a potential site for N-acetylation, oxidation, and quinone-imine formation—metabolic transformations associated with idiosyncratic toxicity for aniline-containing molecules . The target compound, lacking this 6-amino group, avoids these specific metabolic liabilities and presents a cleaner starting point for lead optimization campaigns where reactive metabolite formation is a concern .

Structural comparator Metabolic liability Chemical stability

Procurement-Relevant Application Scenarios for N,N-Dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide (CAS 312732-78-8)


Medicinal Chemistry Hit-to-Lead and Scaffold-Hopping Programs Requiring a Defined Tertiary Amide Benzoxazolone Core

The compound serves as a well-characterized, high-purity (≥98% ) benzoxazolone building block with a tertiary N,N-dimethylacetamide side chain. Its defined physicochemical profile (logP 2.36, TPSA 40.71 Ų, HBD 2 ) makes it suitable for inclusion in fragment-based or diversity-oriented screening libraries where the benzoxazolone pharmacophore is sought. The N,N-dimethyl terminus provides a metabolically stable amide linkage while maintaining a compact molecular footprint (MW 220.22), facilitating downstream SAR expansion at the benzoxazolone C-5 and C-6 positions without introducing additional chiral centers or synthetic complexity.

Anti-Tuberculosis Drug Discovery Targeting InhA Using the Benzoxazolone Acetamide Chemotype

Based on validated class-level SAR showing that 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives inhibit Mycobacterium tuberculosis InhA with IC₅₀ values spanning >20-fold depending on the amide substituent [1], the N,N-dimethyl variant is a logical starting point for probing the InhA active site with a compact, neutral tertiary amide. Its low molecular weight and absence of a 6-amino substituent minimize metabolic alert flags, allowing medicinal chemists to incorporate substituents onto the benzoxazolone ring without pre-existing liabilities. The compound can be used as a reference standard when benchmarking novel InhA inhibitors from the same chemotype.

ADME and Pharmacokinetic Profiling Studies Comparing Tertiary vs. Secondary vs. Primary Amide Benzoxazolone Analogs

The target compound, alongside its N-methyl (CAS 18464-41-0) and primary amide (CAS 13610-65-6) analogs, forms a matched molecular pair series ideal for de-convoluting the contribution of amide HBD count to membrane permeability, metabolic stability, and plasma protein binding. The target compound's HBD count of 2 (vs. 3 for N-methyl and 4 for primary amide) is predicted to confer superior passive permeability , making it a critical member of this comparative set for academic and industrial DMPK laboratories.

Chemical Biology Probe Development Targeting Benzoxazolone-Responsive Proteins (MPO, TSPO, Kinases)

Benzoxazolone derivatives have demonstrated activity against myeloperoxidase (MPO) [2], the 18 kDa translocator protein (TSPO) [3], and various kinases. The N,N-dimethylacetamide variant offers a neutral, metabolically stable linker between the benzoxazolone pharmacophore and any further conjugated reporter tags (e.g., biotin, fluorophores) for chemical biology applications. Its high purity and defined storage conditions (−20 °C, dry, protected from light ) ensure reproducible probe performance in biochemical assays.

Quote Request

Request a Quote for N,N-dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.